3-Bromo-5-cyanobenzamide
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Overview
Description
3-Bromo-5-cyanobenzamide is an organic compound with the molecular formula C8H5BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a cyano group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-cyanobenzamide can be synthesized through several methods. One common approach involves the bromination of 5-cyanobenzamide. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the third position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial production to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: 3-Bromo-5-aminobenzamide.
Scientific Research Applications
3-Bromo-5-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyanobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-cyanobenzamide: Similar structure but with the cyano group at the fourth position.
3-Bromo-5-nitrobenzamide: Contains a nitro group instead of a cyano group.
3-Chloro-5-cyanobenzamide: Chlorine atom replaces the bromine atom.
Uniqueness
3-Bromo-5-cyanobenzamide is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
3-bromo-5-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZRYDWFBXNCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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